molecular formula C22H22N4O2S B2642539 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894049-25-3

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2642539
CAS No.: 894049-25-3
M. Wt: 406.5
InChI Key: OPNUYHRBAGKBSR-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with an m-tolyl (3-methylphenyl) group at position 2 and a benzamide moiety linked via an ethoxy group at position 2.

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-3-28-19-9-7-16(8-10-19)21(27)23-12-11-18-14-29-22-24-20(25-26(18)22)17-6-4-5-15(2)13-17/h4-10,13-14H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUYHRBAGKBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure consistency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of analogs with different functional groups .

Scientific Research Applications

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Thiazolo[3,2-b][1,2,4]triazole m-Tolyl, 4-ethoxybenzamide ~463 N/A (Structural focus)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) Thiazolo[3,2-b][1,2,4]triazole 4-Fluorophenyl ~296 Anticonvulsant (MES-selective)
N-(3-Methylphenyl)benzamide (9g) Aminothiazole-triazole 3-Methylphenyl, benzamide 512 Tyrosinase inhibition
Capmatinib Imidazo[1,2-b][1,2,4]triazine Quinolin-6-ylmethyl 412.43 c-Met inhibition (NSCLC)

Key Findings and Implications

  • Substituent Position : Meta-substituted aryl groups (e.g., m-tolyl) may enhance lipophilicity but reduce target selectivity compared to para-substituted analogues like 3c’s 4-fluorophenyl .
  • Core Heterocycles : Thiazolo-triazole systems exhibit distinct pharmacological profiles compared to triazolo-thiadiazoles or imidazo-triazines, emphasizing the role of ring electronics in bioactivity .
  • Synthetic Challenges : Structural confirmation via NMR (e.g., distinguishing NH protons in triazole vs. amide groups) is critical, as misassignment can lead to incorrect conclusions about cyclization products .

Biological Activity

4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to a class of thiazole and triazole derivatives known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3S2, with a molecular weight of approximately 442.55 g/mol. The compound features a thiazole ring fused with a triazole ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors through hydrogen bonding and dipole interactions. The core structure of 1,2,4-triazoles acts as a pharmacophore that can modulate numerous biochemical pathways.

Target Pathways

Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit multiple effects at the molecular and cellular levels. They have been shown to interact with:

  • Enzymes : Inhibition of enzymes such as carbonic anhydrase and cholinesterase.
  • Cellular Mechanisms : Induction of apoptosis in cancer cells and modulation of inflammatory responses.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

Antitumor Activity

A study by Mohamed et al. (2020) demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antitumor properties. The compound was evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)5.0Inhibition of cell growth
MCF7 (Breast Cancer)7.5Induction of apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:

  • Bacteria : Staphylococcus aureus and Escherichia coli.
  • Fungi : Candida albicans.

Case Studies

  • Antitumor Efficacy : In a comparative study on various triazole derivatives, this compound was found to have one of the lowest IC50 values against A549 cells among its analogs.
    "The compound exhibited a selective profile with higher apoptotic cell levels compared to other tested derivatives" .
  • Enzyme Inhibition : Another investigation focused on the inhibition of carbonic anhydrase by this compound revealed that it competes effectively with the natural substrate for the enzyme's active site.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the thiazolo-triazole core and substituted benzamide. Key steps include:

  • Condensation of 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst .
  • Coupling reactions using chlorinating or fluorinating agents to introduce functional groups (e.g., ethoxy or m-tolyl substituents) .
  • Final purification via crystallization or chromatography to achieve >95% purity. Reaction conditions (temperature, solvent, catalysts) must be tightly controlled to avoid side products .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS m/z data) .
  • X-ray crystallography to resolve 3D conformations and hydrogen-bonding patterns, as seen in related thiazole derivatives .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial studies suggest:

  • Anticancer potential : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines, linked to thiazole-mediated enzyme inhibition .
  • Antimicrobial activity : Disk diffusion assays to evaluate bacterial/fungal growth inhibition .
  • Targeted assays : Enzyme inhibition studies (e.g., CYP3A4) using fluorogenic substrates to assess metabolic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies may arise from structural analogs, assay conditions, or impurity profiles. Strategies include:

  • Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., varying ethoxy or m-tolyl groups) to isolate active pharmacophores .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using reference compounds .
  • Purity validation : Advanced HPLC or LC-MS to rule out impurities affecting bioactivity .

Q. What strategies optimize the pharmacokinetic properties of this compound for in vivo studies?

  • Methodological Answer : Focus on enhancing solubility and metabolic stability:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
  • In silico modeling : Use tools like molecular docking to predict CYP450 interactions and guide structural modifications .
  • Microsomal stability assays : Evaluate hepatic metabolism using liver microsomes and LC-MS metabolite profiling .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Methodological Answer : Advanced techniques include:

  • X-ray crystallography : Resolve ligand-target complexes (e.g., PFOR enzyme inhibition, as in related nitazoxanide derivatives) .
  • Molecular dynamics simulations : Model binding interactions with targets like kinases or receptors .
  • Knockout cell lines : CRISPR-edited cells to validate target specificity (e.g., siRNA silencing of suspected pathways) .

Q. What experimental approaches address low regioselectivity during synthesis?

  • Methodological Answer : To control substituent positioning:

  • Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity to favor desired intermediates .
  • Protecting groups : Use temporary blocking groups (e.g., Boc for amines) to direct reactivity .
  • Real-time monitoring : In situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. How can low yield in the final coupling step be troubleshooted?

  • Methodological Answer : Common fixes include:

  • Catalyst screening : Test palladium or copper catalysts for cross-coupling efficiency .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Intermediate analysis : Use TLC or HPLC to identify unreacted starting materials and adjust stoichiometry .

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